Thiochromanone 1,1-dioxide

Descripción general

Descripción

Thiochromanone 1,1-dioxide is a useful research compound. Its molecular formula is C9H8O3S and its molecular weight is 196.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Thiochromanone 1,1-dioxide, a sulfur-containing heterocyclic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and other relevant biological properties, supported by data tables and case studies.

Chemical Structure and Properties

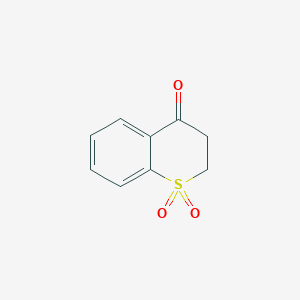

This compound (C9H8O3S) is characterized by a thiochroman core structure with two oxygen atoms attached to the carbonyl group. This unique configuration contributes to its reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that thiochromanone derivatives exhibit significant antibacterial properties against various bacterial strains. For instance, a study reported that certain thiochromanone derivatives showed effective inhibition against Xanthomonas oryzae, a pathogen affecting rice crops. The most potent compound exhibited an EC50 value of 8.67 μg/mL against this strain .

Table 1: Antibacterial Activity of Thiochromanone Derivatives

| Compound | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|

| 4i | 100% (at 200 μg/mL) | 8.67 |

| 4l | 100% (at 100 μg/mL) | 12.65 |

| Bismerthiazol | 70 ± 0.89 | - |

| Thiodiazole-copper | 63 ± 2.71 | - |

Note: The inhibition rates are averages from three replicates (mean ± SD) .

Antifungal Activity

This compound also exhibits antifungal properties. However, the activity varies significantly among different derivatives. For example, while some compounds showed no activity against Sclerotinia sclerotiorum, others demonstrated moderate inhibition rates against various fungal pathogens.

Table 2: Antifungal Activity of Thiochromanone Derivatives

| Compound | Sclerotinia sclerotiorum (%) | Fusarium oxysporum (%) |

|---|---|---|

| 4a | 0 | 0 |

| 4b | 0 | 0 |

| 4g | 25 ± 3.36 | 34 ± 1.98 |

| 4i | Not tested | Not tested |

Note: Inhibition rates are averages from three replicates (mean ± SD) .

Anticancer Activity

Thiochromanones have been investigated for their potential anticancer effects. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

Case Studies

- Antibacterial Efficacy Against Xanthomonas oryzae : A study evaluated the efficacy of thiochromanone derivatives in agricultural settings, highlighting their potential as eco-friendly alternatives to conventional pesticides due to their low toxicity and high effectiveness .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiochromanones on different cancer cell lines, demonstrating significant inhibitory concentrations (IC50 values) that suggest their promise as chemotherapeutic agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiochromanone derivatives exhibit significant biological activities, making them promising candidates for drug development. The following subsections outline their applications in treating various diseases.

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal properties of thiochromanone derivatives. A structure-activity relationship (SAR) analysis demonstrated that specific substituents on the thiochromanone ring enhance antimicrobial efficacy. For instance, compounds with electron-withdrawing groups displayed improved activity against pathogens such as Xanthomonas species, with effective concentrations (EC50) lower than those of standard treatments like Bismerthiazol .

Anti-Leishmanial Activity

Thiochromanones have been studied for their potential against Leishmania species, which cause leishmaniasis. A series of novel thiochromanones were synthesized and evaluated, revealing compounds with IC50 values as low as 7.2 µM against L. infantum. Modifications at the benzylic position significantly influenced their potency, with specific amides demonstrating superior activity .

| Compound Type | IC50 (µM) | Target Species | Reference |

|---|---|---|---|

| Phenylalkenyl Amide | 10.5 | L. infantum | |

| Haloalkyl Amide | 7.2 | L. infantum |

Materials Science

Beyond medicinal applications, thiochromanones are also being explored in materials science due to their unique photophysical properties.

Optoelectronic Applications

Thiochromanones have shown promise in developing organic light-emitting diodes (OLEDs) and laser dyes owing to their efficient photoreaction capabilities and stability against photodegradation . Their ability to act as fluorescent probes enhances their utility in bioimaging applications.

Synthesis of Novel Materials

The synthesis of thiochromanones has been facilitated through various chemical reactions, including Michael addition and cycloaddition processes, which allow for the generation of diverse thiochromene derivatives . These synthetic methodologies are crucial for producing materials with tailored properties for specific applications.

Thiochromanone Derivatives in Drug Discovery

A notable case study involved the synthesis and evaluation of a series of thiochromanone derivatives targeting cysteine proteases in leishmaniasis treatment. The study identified key structural features that enhanced selectivity and potency against L. panamensis, leading to the development of lead compounds for further optimization .

Thiochromanones as Antioxidants

Another research effort focused on the antioxidant properties of thiochromanones, demonstrating their ability to scavenge free radicals effectively. This property is particularly relevant in developing therapeutic agents aimed at oxidative stress-related diseases .

Propiedades

IUPAC Name |

1,1-dioxo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAUTBXMFSABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323397 | |

| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19446-96-9 | |

| Record name | Thiochromanone 1,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic approaches to obtain Thiochroman-4-one 1,1-dioxide and its derivatives?

A1: Thiochroman-4-one 1,1-dioxide serves as a versatile precursor for various derivatives. [] One common method involves converting Thiochroman-4-one 1,1-dioxide to 3-sulfinylthiochroman-4-one 1,1-dioxide, which then reacts with alkenes to yield diverse products. [] Another approach utilizes the trimethylsilyl enol ethers of Thiochroman-4-one 1,1-dioxide to react with carbonyl compounds in the presence of titanium tetrachloride, generating 3-alkylidene derivatives. [] Interestingly, while other Lewis acids are generally ineffective, boron trifluoride can also facilitate this transformation. []

Q2: How does the photochemical behavior of Thiochroman-4-one 1,1-dioxide derivatives differ with varying oxidation states at the sulfur atom?

A2: Photolysis of 2-azido-4-thiochromanone 1,1-dioxide, where sulfur exists in its sulfone form, leads to the formation of 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide through a ring expansion mechanism. [] Conversely, the analogous sulfoxide derivative exhibits a more complex photochemical pathway, and no ring-expansion products are observed. [] Attempts to synthesize the corresponding α-azidosulfide analog, with sulfur in its sulfide form, have been unsuccessful, suggesting inherent instability. []

Q3: Can Thiochroman-4-one 1,1-dioxide participate in cycloaddition reactions?

A3: Yes, the trimethylsilyl enol ether of Thiochroman-4-one 1,1-dioxide can react with thionyl chloride to generate an α-oxo-sulphine intermediate. [] This intermediate undergoes a unique [4 + 2] cycloaddition reaction with electron-rich alkenes like isobutylene and norbornene, resulting in novel cycloadducts. []

Q4: Are there efficient methods for synthesizing Thioflavanones, a subclass of Thiochroman-4-one derivatives, from readily available starting materials?

A4: Thioflavanones, the sulfur analogs of flavanones, can be synthesized from thiosalicylic acid. [] Treatment of thiosalicylic acid with methyllithium yields 2'-mercaptoacetophenone. [] Subsequent condensation of 2'-mercaptoacetophenone with various benzaldehyde derivatives in the presence of lithium diisopropylamide affords the desired Thioflavanones in good yields. [] This method tolerates a variety of substituents on the benzaldehyde ring, providing access to a diverse range of Thioflavanones. []

Q5: What is the biological activity profile of Thiochroman-4-one 1,1-dioxide derivatives?

A5: Thiochroman-4-one 1,1-dioxide derivatives, including thia-, oxa-, and aza-heterocyclic analogs, exhibit promising antimicrobial and anticancer activities. [] Specifically, benzodiazepine derivatives incorporating the Thiochroman-4-one 1,1-dioxide scaffold demonstrate potent antibacterial activity. [] Moreover, certain derivatives display notable anti-tuberculosis activity against Mycobacterium tuberculosis (H37Rv) and cytotoxicity against HeLa and HCT116 cancer cell lines. []

Q6: Has the structure-activity relationship (SAR) of Thiochroman-4-one 1,1-dioxide been explored for its antitumor properties?

A6: Yes, research has focused on 3-methenylthiochroman-4-one-1,1-dioxide and its dimer for potential antitumor activity. [] While the dimer exhibited marginal activity against Ehrlich ascites tumor growth in mice at 10 mg/kg/day, the monomer was not directly tested due to its instability and tendency to redimerize. [] This highlights the importance of considering stability and potential dimerization in the SAR of this compound class.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.